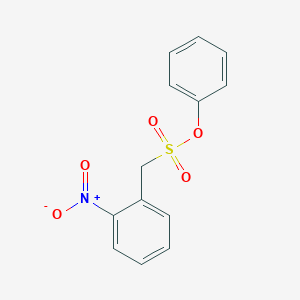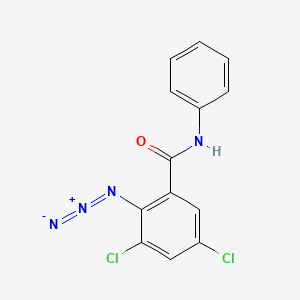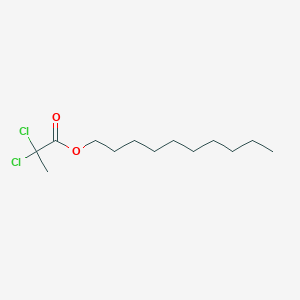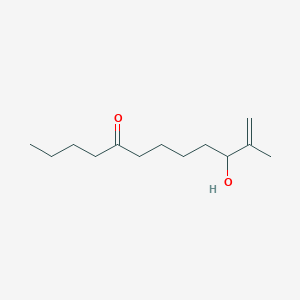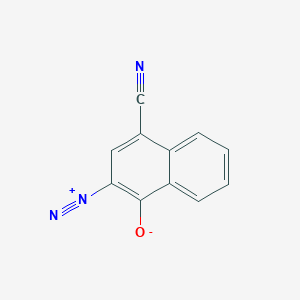
4-Cyano-2-diazonionaphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-diazonionaphthalen-1-olate is a chemical compound with the molecular formula C₁₁H₅N₃O It is known for its unique structure, which includes a cyano group and a diazonium group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-cyano-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthalene. The amino group is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently converted to the diazonium naphthalen-1-olate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like phenols and aromatic amines under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: 4-Cyano-2-aminonaphthalene
Substitution: Azo compounds
Scientific Research Applications
4-Cyano-2-diazonionaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-2-diazonionaphthalen-1-olate involves its reactivity with nucleophiles. The diazonium group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new compounds. This reactivity is exploited in the synthesis of azo dyes and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-Cyanoquinazoline: Shares the cyano group but differs in the core structure.
4-Cyano-2-aminonaphthalene: Precursor in the synthesis of 4-Cyano-2-diazonionaphthalen-1-olate.
4-Cyano-2-nitronaphthalene: Another related compound with a nitro group instead of a diazonium group.
Properties
CAS No. |
88429-05-4 |
|---|---|
Molecular Formula |
C11H5N3O |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-cyano-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H5N3O/c12-6-7-5-10(14-13)11(15)9-4-2-1-3-8(7)9/h1-5H |
InChI Key |
KXPSUAVWCZHCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)


![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

methanone](/img/structure/B14378853.png)
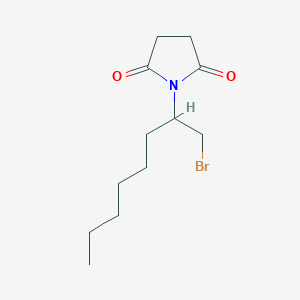

![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
